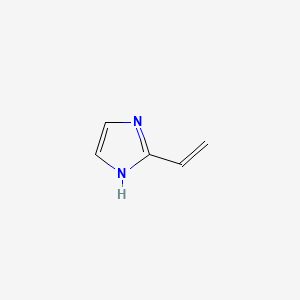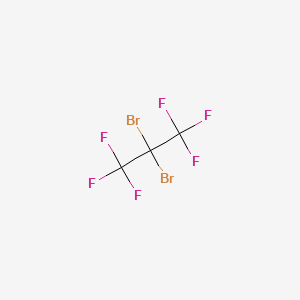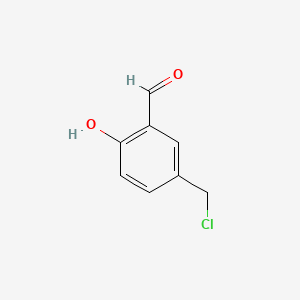
5-(Chloromethyl)-2-hydroxybenzaldehyde
Vue d'ensemble
Description
5-Chloromethylfurfural is an organic compound with the formula C4H2O(CH2Cl)CHO. It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups . It is obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid .
Synthesis Analysis
The synthesis of 5-Chloromethylfurfural can be achieved from both solid sugars and high fructose corn syrup (HFCS) using continuous flow processing .
Molecular Structure Analysis
The molecular formula of 5-Chloromethylfurfural is C6H5ClO2. It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups .
Chemical Reactions Analysis
5-Chloromethylfurfural can be reduced to give 5-methylfurfural, and can be hydrolyzed to give hydroxymethylfurfural .
Physical And Chemical Properties Analysis
5-Chloromethylfurfural is a colourless liquid . Its molar mass is 144.55 g·mol−1 .
Applications De Recherche Scientifique
Synthesis of Schiff-base Macrocyclic Complexes
A study by Chen, Zhang, Jin, and Huang (2014) explored the use of 5-chloro-3-(chloromethyl)-2-hydroxybenzaldehyde for the preparation of Schiff-base macrocyclic complexes. These complexes, formed in the presence of ZnX2 salts, demonstrate important structural and spectral characteristics due to the presence of electron-withdrawing and electron-donating substituted groups (Chen, Zhang, Jin, & Huang, 2014).
Nucleoside Phosphoramidates Synthesis
Ahmadibeni, Tiwari, Sun, and Parang (2009) utilized chloromethyl polystyrene resin reacted with 5-hydroxysalicylaldehyde to produce polymer-bound 2-hydroxybenzaldehyde. This compound was then used in the synthesis of nucleoside mono-, di-, and triphosphoramidates, highlighting its utility in creating complex bioorganic molecules (Ahmadibeni, Tiwari, Sun, & Parang, 2009).
Development of 3-(Chloromethyl)coumarins
Kaye, Musa, and Nocanda (2003) reported the efficient synthesis of 3-(chloromethyl)coumarins using substituted 2-hydroxybenzaldehydes. This reaction demonstrates the versatility of 2-hydroxybenzaldehydes in organic synthesis, particularly in producing coumarin derivatives (Kaye, Musa, & Nocanda, 2003).
Analysis and Detection of Trace Metals
Fathi and Yaftian (2009) synthesized a compound using 5-bromo-2-hydroxybenzaldehyde for the preconcentration of copper(II) ions in water samples. This illustrates the application of such compounds in environmental monitoring and analysis (Fathi & Yaftian, 2009).
Environmental Microbiology
Neilson, Allard, Hynning, and Remberger (1988) studied the transformation of halogenated aromatic aldehydes by anaerobic bacteria. This research is significant for understanding the environmental fate of compounds like 5-(chloromethyl)-2-hydroxybenzaldehyde and their biodegradation (Neilson, Allard, Hynning, & Remberger, 1988).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(chloromethyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3,5,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFACWTZLXIFJCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10319332 | |
| Record name | 5-(Chloromethyl)-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10319332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2-hydroxybenzaldehyde | |
CAS RN |
23731-06-8 | |
| Record name | 5-(Chloromethyl)-2-hydroxybenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023731068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Chloromethyl)-2-hydroxybenzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343759 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(Chloromethyl)-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10319332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Chloromethyl)-2-hydroxybenzaldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6XAK85SFU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 5-(chloromethyl)-2-hydroxybenzaldehyde a useful building block in organic synthesis?
A1: 5-(Chloromethyl)-2-hydroxybenzaldehyde's value stems from the reactivity of its chloromethyl group. This group acts as a good leaving group, allowing for easy substitution with various nucleophiles like O-, S-, or N-containing molecules []. This versatility makes it a valuable precursor for synthesizing a diverse range of compounds, including various salicylaldehyde derivatives [].
Q2: Can you provide examples of how 5-(chloromethyl)-2-hydroxybenzaldehyde has been used in the synthesis of heterocycles?
A2: Absolutely! 5-(Chloromethyl)-2-hydroxybenzaldehyde can be used to create various heterocyclic compounds:
- Benzofurans: Researchers have successfully utilized 5-(chloromethyl)-2-hydroxybenzaldehyde in synthesizing benzofuran derivatives [].
- Coumarins: This compound also serves as a starting material for synthesizing coumarin derivatives, an important class of oxygen-containing heterocycles [, ]. For instance, it has been used to synthesize N-(6,8-disubstituted coumarin-3-yl)benzamides for their potential cytotoxic activity [].
Q3: Are there any examples of 5-(chloromethyl)-2-hydroxybenzaldehyde being used to modify materials for catalytic applications?
A3: Yes, in a study focusing on alcohol oxidation, researchers anchored a manganese(III) salophen complex onto hydroxyapatite-coated magnetite nanoparticles []. They achieved this by first modifying the nanoparticles with 5-(chloromethyl)-2-hydroxybenzaldehyde, showcasing its potential in materials science and catalysis [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

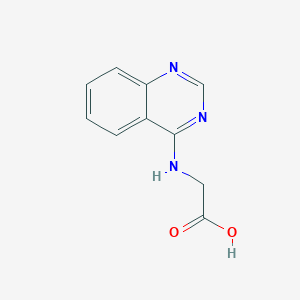
![2-[(3-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1584634.png)
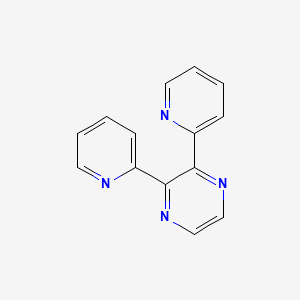
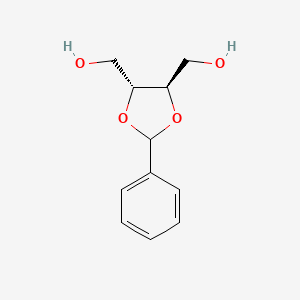
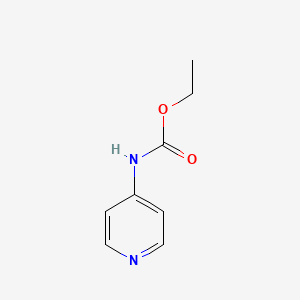
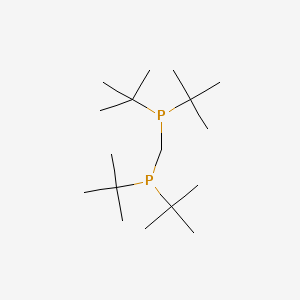


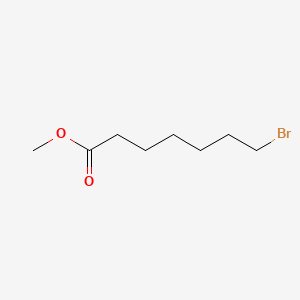

![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester](/img/structure/B1584648.png)
